Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate
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Overview
Description
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is a chemical compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol . It is also known by other names such as Basic Yellow 87 and Maxilon Yellow 4GL . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves several steps. One common method includes the reaction of 1-methyl-4-pyridylhydrazine with methyl phenyl ketone under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and water, with phosphoric acid as a catalyst .
Chemical Reactions Analysis
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: It serves as a staining agent in microscopy and histology.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves its interaction with various molecular targets. It can bind to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is unique compared to other similar compounds due to its specific hydrazone and pyridinium functional groups. Similar compounds include:
- Pyridinium, 1-methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]-, sulfate
- 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications.
Properties
CAS No. |
68259-00-7 |
---|---|
Molecular Formula |
C14H16N3.CH3O4S C15H19N3O4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LLLILZLFKGJCCV-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Synonyms |
maxilon yellow 4GL MY 4GL compound |
Origin of Product |
United States |
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